Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are widely recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines in the presence of a base such as potassium carbonate in acetonitrile . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy. The compound can inhibit specific enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Exhibits moderate cytotoxic activity against cancer cell lines.
Bisquinoline derivatives: Known for their antimalarial and antimicrobial activities.
Quinolinyl-pyrazoles: Show significant pharmacological activities, including anticancer properties.
The unique presence of the trifluoromethyl group in this compound distinguishes it from other quinoline derivatives, enhancing its stability and bioactivity.
Biological Activity
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C12H10F3NO2, with a molecular weight of approximately 269.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and solubility in biological systems.
Pharmacological Properties
This compound has been investigated for various pharmacological activities, including:
- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HUEVEC (human umbilical vein endothelial cells) .
- Antiviral Activity : Recent research identified quinoline analogues as effective agents against enterovirus D68 (EV-D68), with this compound potentially demonstrating similar antiviral properties due to its structural analogies .
- Inhibition of Key Pathways : The compound may inhibit critical signaling pathways involved in tumor growth, such as the VEGF and c-Met pathways. Quinoline derivatives have been shown to disrupt these pathways, leading to reduced tumor proliferation and angiogenesis .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound's structure allows it to interact with various receptors, including growth factor receptors like VEGF and EGF, which are pivotal in cancer progression .
- Cell Cycle Arrest : Quinoline derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in several studies where similar compounds were tested against cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study demonstrated that quinoline derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .
- Antiviral Efficacy : In vitro assays showed that a series of quinoline analogues effectively inhibited the cytopathic effects of EV-D68, suggesting that this compound might share similar antiviral properties due to structural similarities .
- Mechanistic Insights : Research utilizing docking studies has illustrated how quinoline derivatives bind effectively to target proteins involved in cancer progression, highlighting the significance of specific substituents like the trifluoromethyl group in enhancing binding affinity .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-8-5-3-4-6-10(8)17-11(9)13(14,15)16/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQUMCPYKSGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180678 | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-78-5 | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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